molecular formula C6H3BrClNaO2S B13154051 Sodium 2-bromo-6-chlorobenzene-1-sulfinate

Sodium 2-bromo-6-chlorobenzene-1-sulfinate

Cat. No.: B13154051
M. Wt: 277.50 g/mol
InChI Key: NCWQHOSBTHIZCC-UHFFFAOYSA-M
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Description

Sodium 2-bromo-6-chlorobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-6-chlorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chlorobenzene. The reaction is carried out under controlled conditions using sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-6-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sodium 2-bromo-6-chlorobenzene-1-sulfinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of sulfonyl-containing compounds, such as sulfones and sulfonamides .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .

Mechanism of Action

The mechanism of action of sodium 2-bromo-6-chlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces sulfonyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-bromo-6-chlorobenzene-1-sulfinate is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to other sodium sulfinates .

Properties

Molecular Formula

C6H3BrClNaO2S

Molecular Weight

277.50 g/mol

IUPAC Name

sodium;2-bromo-6-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

NCWQHOSBTHIZCC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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